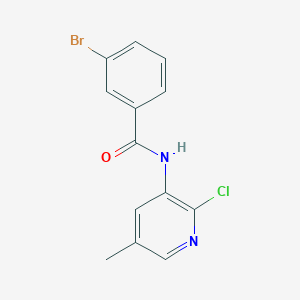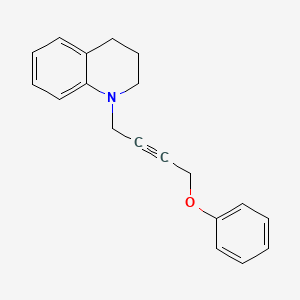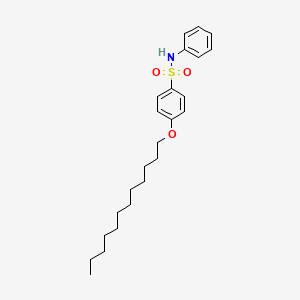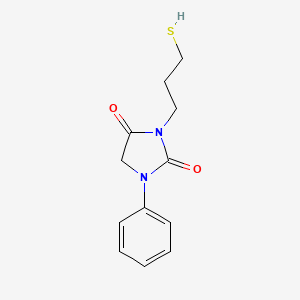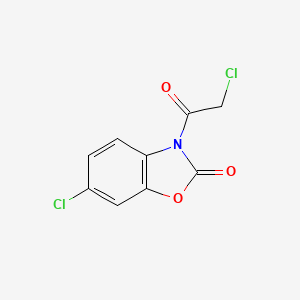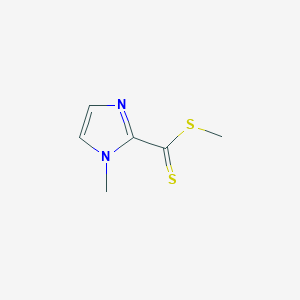
Methyl 1-methyl-1H-imidazole-2-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-1H-imidazole-2-carbodithioate is an organic compound with the molecular formula C6H8N2S2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1H-imidazole-2-carbodithioate typically involves the reaction of 1-methylimidazole with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate. The general reaction scheme is as follows:
Step 1: 1-Methylimidazole reacts with carbon disulfide in the presence of a base to form 1-methylimidazole-2-carbodithioate.
Step 2: The intermediate product is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-1H-imidazole-2-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-1H-imidazole-2-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-1H-imidazole-2-carbodithioate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. The pathways involved in its biological activity are still under investigation, but it is believed to interfere with cellular processes by modulating enzyme activity and metal ion availability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methyl-1H-imidazole-1-carbodithioate
- 1-Methylimidazole
- 1-Methyl-2-imidazolecarboxaldehyde
Uniqueness
Methyl 1-methyl-1H-imidazole-2-carbodithioate is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other imidazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and a subject of ongoing scientific investigation.
Eigenschaften
CAS-Nummer |
114260-14-9 |
|---|---|
Molekularformel |
C6H8N2S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
methyl 1-methylimidazole-2-carbodithioate |
InChI |
InChI=1S/C6H8N2S2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 |
InChI-Schlüssel |
OVJJFGTXTXHLHY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
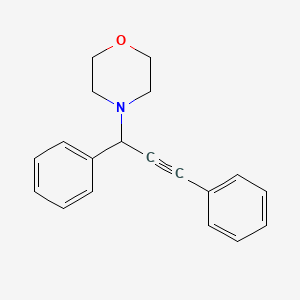
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
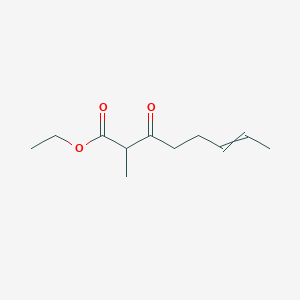
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
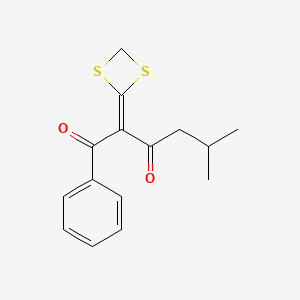
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
